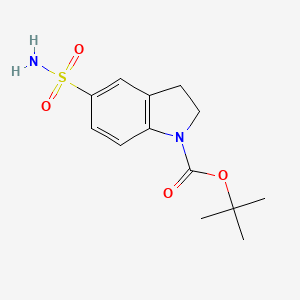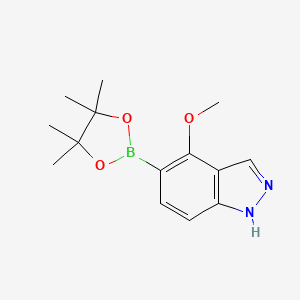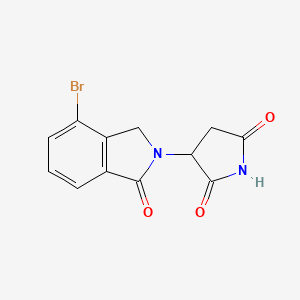
Triphenyl(quinolin-2-yl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(quinolin-2-yl)phosphanium bromide is a phosphonium salt that features a quinoline moiety attached to a triphenylphosphine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(quinolin-2-yl)phosphanium bromide typically involves the reaction of quinoline derivatives with triphenylphosphine and a brominating agent. One common method is the reaction of quinolin-2-yl bromide with triphenylphosphine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(quinolin-2-yl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Triphenyl(quinolin-2-yl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of triphenyl(quinolin-2-yl)phosphanium bromide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The quinoline moiety can also interact with biological targets, such as enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many chemical reactions.
Quinoline: A heterocyclic aromatic compound with various applications in chemistry and medicine.
Triphenyl(phenyl)phosphanium bromide: A similar phosphonium salt with a phenyl group instead of a quinoline moiety.
Uniqueness
Triphenyl(quinolin-2-yl)phosphanium bromide is unique due to the presence of both the triphenylphosphine and quinoline moieties. This combination imparts unique electronic and steric properties, making it a versatile reagent in both organic synthesis and material science .
Eigenschaften
Molekularformel |
C27H21BrNP |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
triphenyl(quinolin-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C27H21NP.BrH/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)28-27;/h1-21H;1H/q+1;/p-1 |
InChI-Schlüssel |
FPQBZWBLGDZVEJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
